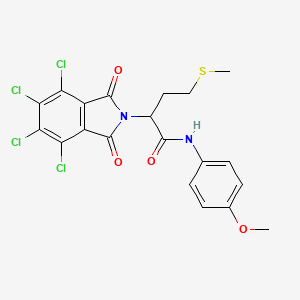![molecular formula C19H15Cl2NO3 B12463891 2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-5-(4-chlorophenyl)cyclohexane-1,3-dione](/img/structure/B12463891.png)
2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-5-(4-chlorophenyl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-5-(4-chlorophenyl)cyclohexane-1,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with chlorophenyl and hydroxyphenyl groups, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-5-(4-chlorophenyl)cyclohexane-1,3-dione typically involves the condensation of 5-chloro-2-hydroxyaniline with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a base such as sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can occur at the carbonyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-5-(4-chlorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(5-Bromo-2-hydroxyphenyl)amino]methylidene}-5-(4-bromophenyl)cyclohexane-1,3-dione
- 2-{[(5-Methyl-2-hydroxyphenyl)amino]methylidene}-5-(4-methylphenyl)cyclohexane-1,3-dione
Uniqueness
Compared to similar compounds, 2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-5-(4-chlorophenyl)cyclohexane-1,3-dione exhibits unique properties due to the presence of chlorine atoms. These chlorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C19H15Cl2NO3 |
|---|---|
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
2-[(5-chloro-2-hydroxyphenyl)iminomethyl]-5-(4-chlorophenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C19H15Cl2NO3/c20-13-3-1-11(2-4-13)12-7-18(24)15(19(25)8-12)10-22-16-9-14(21)5-6-17(16)23/h1-6,9-10,12,23-24H,7-8H2 |
Clé InChI |
WSWZFKRPDJHDBZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C(=C1O)C=NC2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine](/img/structure/B12463813.png)
![4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12463820.png)
methanone](/img/structure/B12463828.png)
![1-Benzyl-3-[(dimethylamino)methylidene]piperidin-4-one](/img/structure/B12463834.png)
![N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide](/img/structure/B12463835.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463838.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(pyridin-3-ylmethyl)amino]propan-2-yl}pyridine-3-carboxamide](/img/structure/B12463849.png)
![3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12463851.png)
![2-oxo-2-phenylethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B12463853.png)
![N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12463861.png)

![4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione](/img/structure/B12463869.png)
![2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463877.png)
